molecular formula C20H33ClN4 B13787094 Benzimidazole, 1-(2-(diethylamino)ethyl)-2-(2-piperidinoethyl)-, hydrochloride CAS No. 69766-39-8

Benzimidazole, 1-(2-(diethylamino)ethyl)-2-(2-piperidinoethyl)-, hydrochloride

Cat. No.: B13787094
CAS No.: 69766-39-8
M. Wt: 365.0 g/mol
InChI Key: IXKNXXAZWJJBHY-UHFFFAOYSA-N
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Description

Benzimidazole, 1-(2-(diethylamino)ethyl)-2-(2-piperidinoethyl)-, hydrochloride is a synthetic compound that belongs to the benzimidazole class of chemicals. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For the specific compound , the synthesis might involve the following steps:

    Condensation Reaction: o-Phenylenediamine reacts with a suitable carboxylic acid derivative to form the benzimidazole core.

    Alkylation: The benzimidazole core is then alkylated with 2-(diethylamino)ethyl chloride and 2-(piperidinoethyl) chloride under basic conditions to introduce the desired substituents.

    Hydrochloride Formation: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, use of continuous flow reactors, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzimidazole derivatives can undergo various chemical reactions, including:

    Oxidation: Oxidation of benzimidazole derivatives can lead to the formation of N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

Benzimidazole derivatives, including the compound , have a wide range of scientific research applications:

    Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.

    Biology: Studied for their antimicrobial, antiviral, and antiparasitic activities.

    Medicine: Investigated for their potential as therapeutic agents in the treatment of diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of benzimidazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some benzimidazole compounds inhibit tubulin polymerization, disrupting microtubule formation and leading to cell cycle arrest and apoptosis in cancer cells. The specific molecular targets and pathways involved can vary depending on the compound and its intended application.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a wide range of biological activities.

    Mebendazole: An antiparasitic agent used to treat helminth infections.

    Albendazole: Another antiparasitic agent with a similar mechanism of action to mebendazole.

Uniqueness

The compound “Benzimidazole, 1-(2-(diethylamino)ethyl)-2-(2-piperidinoethyl)-, hydrochloride” may have unique properties due to the presence of the diethylamino and piperidinoethyl substituents, which can influence its biological activity, solubility, and pharmacokinetic profile.

Properties

CAS No.

69766-39-8

Molecular Formula

C20H33ClN4

Molecular Weight

365.0 g/mol

IUPAC Name

diethyl-[2-[2-(2-piperidin-1-ylethyl)benzimidazol-1-yl]ethyl]azanium;chloride

InChI

InChI=1S/C20H32N4.ClH/c1-3-22(4-2)16-17-24-19-11-7-6-10-18(19)21-20(24)12-15-23-13-8-5-9-14-23;/h6-7,10-11H,3-5,8-9,12-17H2,1-2H3;1H

InChI Key

IXKNXXAZWJJBHY-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCN1C2=CC=CC=C2N=C1CCN3CCCCC3.[Cl-]

Origin of Product

United States

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